Product packaging for 4-(2-Oxo-2-piperazin-1-ylethyl)morpholine(Cat. No.:CAS No. 436852-06-1)

4-(2-Oxo-2-piperazin-1-ylethyl)morpholine

Cat. No.: B2547124
CAS No.: 436852-06-1
M. Wt: 213.281
InChI Key: XIUNZPPHCCROJV-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) and Morpholine (B109124) Scaffolds in Medicinal and Organic Chemistry

Heterocyclic compounds, particularly those containing nitrogen and oxygen, are fundamental to the development of new therapeutic agents. researchgate.net The piperazine and morpholine moieties, which form the basis of 4-(2-Oxo-2-piperazin-1-ylethyl)morpholine, are considered "privileged structures" in medicinal chemistry. nih.govscispace.com This designation stems from their frequent appearance in a wide array of biologically active compounds and approved drugs, highlighting their ability to interact with various biological targets. scispace.comnih.gov

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a versatile scaffold found in drugs with a broad spectrum of therapeutic applications. wikipedia.orgwisdomlib.org Its presence is crucial in medications developed as antipsychotics, antidepressants, antihistamines, antianginal agents, and anticancer therapies. wisdomlib.orgnih.govresearchgate.net The two nitrogen atoms in the piperazine ring allow for modifications that can significantly influence a molecule's pharmacological properties. wisdomlib.org This structural feature enables piperazine derivatives to form ionic and hydrogen bonds, which can affect the biological activity of the parent compounds. researchgate.net

Similarly, the morpholine ring, a six-membered heterocycle containing both an amine and an ether functional group, is extensively used in drug design. wikipedia.org It is valued for its favorable physicochemical, metabolic, and biological properties. nih.govsci-hub.se The morpholine scaffold can enhance a compound's potency and provide desirable drug-like characteristics, including improved pharmacokinetic profiles. nih.govsci-hub.seresearchgate.net Its incorporation into molecules has led to the development of drugs for a range of conditions, including cancer, central nervous system disorders, and infections. wikipedia.orgacs.org The presence of the morpholine ring can contribute to better solubility, bioavailability, and the ability to cross the blood-brain barrier. acs.org

The following table provides a summary of the pharmacological activities associated with piperazine and morpholine derivatives:

Heterocyclic ScaffoldAssociated Pharmacological Activities
Piperazine Antipsychotic, Antidepressant, Anxiolytic, Antihistamine, Antianginal, Anticancer, Antiviral, Anthelmintic, Anti-inflammatory. wisdomlib.orgnih.govresearchgate.netontosight.ai
Morpholine Anticancer, Anti-inflammatory, Analgesic, Antiviral, Antifungal, Antibiotic, Antidepressant, Anxiolytic, Neuroprotective. nih.govacs.orgresearchgate.nettandfonline.com

Structural Classification and Nomenclatural Principles

This compound is a multi-functionalized organic molecule. Its systematic name is derived following the principles of IUPAC nomenclature for organic compounds. The name can be deconstructed to understand its chemical structure:

Morpholine: This is the parent heterocyclic ring, a six-membered ring containing an oxygen atom and a nitrogen atom opposite to each other.

Piperazin-1-yl: This indicates a piperazine ring connected through one of its nitrogen atoms (position 1).

2-Oxo: A carbonyl group (C=O) is present at the second position of the ethyl group.

2-...-ethyl: An ethyl group (-CH2CH2-) acts as a linker.

4-(...): This signifies that the entire substituent group is attached to the nitrogen atom at position 4 of the morpholine ring.

Therefore, the structure consists of a morpholine ring connected via its nitrogen atom to an ethyl linker. This linker is, in turn, attached to a carbonyl group, which is then bonded to a nitrogen atom of a piperazine ring. This arrangement classifies the compound as an N-substituted piperazine and a derivative of morpholine, specifically a morpholinyl-ethyl-piperazinone. The crystal structures of the parent molecules, piperazine and morpholine, are characterized by N-H...N hydrogen-bonded chains. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19N3O2 B2547124 4-(2-Oxo-2-piperazin-1-ylethyl)morpholine CAS No. 436852-06-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-morpholin-4-yl-1-piperazin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O2/c14-10(13-3-1-11-2-4-13)9-12-5-7-15-8-6-12/h11H,1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUNZPPHCCROJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 2 Oxo 2 Piperazin 1 Ylethyl Morpholine and Derived Analogs

Establishment of Core Structure Synthesis

The foundational synthesis of 4-(2-Oxo-2-piperazin-1-ylethyl)morpholine hinges on the efficient construction of its constituent piperazine (B1678402) and morpholine (B109124) rings, followed by their strategic connection.

Approaches for Constructing the Piperazine Moiety

The piperazine ring is a common scaffold in medicinal chemistry and its synthesis is well-established. Industrial-scale production often relies on the cyclization of diethylenetriamine (B155796) in the presence of a catalyst, such as Raney nickel, at elevated temperatures and pressures, liberating ammonia (B1221849) in the process. google.comresearchgate.net Another significant industrial route involves the reaction of ethanolamine (B43304) and ammonia under high temperature and pressure. chemicalbook.com

For laboratory-scale and more substituted analogs, various methods are employed. A classical approach involves the reaction of an N,N'-disubstituted ethylenediamine (B42938) with a 1,2-dihaloethane. Another common method is the reductive amination of a diketone precursor. More contemporary methods, particularly for creating substituted piperazines, utilize catalytic approaches as will be discussed in a later section. A notable method involves the palladium-catalyzed cyclization of propargyl carbonates with bis-nitrogen nucleophiles, which offers a modular route to highly substituted piperazines under mild conditions. nsf.govnih.gov

Starting Material(s)Key Reagents/CatalystsDescriptionReference
DiethylenetriamineRaney NickelIndustrial method involving high temperature and pressure, with ammonia as a byproduct. google.comresearchgate.net
Ethanolamine and AmmoniaHigh Temperature and PressureAn industrial process for the bulk synthesis of piperazine. chemicalbook.com
N,N'-disubstituted ethylenediamine and 1,2-dihaloethaneBaseA classical cyclization method for forming the piperazine ring. researchgate.net
Propargyl carbonates and bis-nitrogen nucleophilesPalladium catalystA modern, modular approach for synthesizing highly substituted piperazines under mild conditions. nsf.govnih.gov
Table 1: Selected Synthetic Approaches for the Piperazine Moiety

Approaches for Constructing the Morpholine Moiety

The morpholine ring is typically synthesized on an industrial scale through the dehydration of diethanolamine (B148213) with a strong acid, such as sulfuric acid. dissertationtopic.netyoutube.comgoogle.com This method involves heating the diethanolamine hydrochloride salt, which leads to cyclization with the loss of water. youtube.com Another industrial process utilizes the reaction of diethylene glycol with ammonia in the presence of a catalyst. google.com

For laboratory preparations and the synthesis of substituted morpholines, a common method is the cyclization of a 2-(2-aminoethoxy)ethanol (B1664899) derivative. Another approach involves the intramolecular Williamson ether synthesis of a halo-substituted amino alcohol.

Starting Material(s)Key Reagents/CatalystsDescriptionReference
DiethanolamineSulfuric Acid or Hydrochloric AcidA common industrial method involving acid-catalyzed dehydration and cyclization. dissertationtopic.netyoutube.comgoogle.com
Diethylene Glycol and AmmoniaCatalystAn alternative industrial route to morpholine. google.com
2-(2-Aminoethoxy)ethanol derivative-A general laboratory method for the synthesis of the morpholine ring.
Halo-substituted amino alcoholBaseIntramolecular Williamson ether synthesis to form the morpholine ring.
Table 2: Selected Synthetic Approaches for the Morpholine Moiety

Formation of the Ethylene (B1197577) Linker and Oxo-Bridge

The connection of the piperazine and morpholine moieties in this compound is achieved through the formation of an N-acylated ethylene bridge. A highly convergent and efficient strategy involves a two-step process: the acylation of piperazine followed by nucleophilic substitution with morpholine.

First, piperazine is reacted with chloroacetyl chloride to form 1-(chloroacetyl)piperazine. prepchem.comnih.gov This reaction is typically carried out in an inert solvent like chloroform (B151607) or dichloromethane (B109758) at low temperatures, often in the presence of a base such as triethylamine (B128534) to neutralize the hydrochloric acid byproduct. prepchem.com

In the second step, the resulting 1-(chloroacetyl)piperazine undergoes a nucleophilic substitution reaction with morpholine. The nitrogen atom of the morpholine ring acts as a nucleophile, displacing the chloride ion from the acetyl group of 1-(chloroacetyl)piperazine. This reaction forms the final product, this compound. This substitution is typically performed in a suitable solvent and may be facilitated by a base to scavenge the generated acid.

An alternative, though less direct, approach would be the amide coupling of morpholine-4-acetic acid with piperazine. This would require activation of the carboxylic acid, for instance, by converting it to an acid chloride or using standard peptide coupling reagents.

Diverse Synthetic Pathways and Reaction Mechanisms

Beyond the fundamental construction, various synthetic strategies can be employed to access this compound and its analogs, offering flexibility in terms of starting materials and reaction conditions.

Nucleophilic Substitution and Acylation Strategies

The core strategy for synthesizing this compound relies on a sequence of acylation and nucleophilic substitution. The mechanism of the key nucleophilic substitution step involves the attack of the lone pair of electrons on the nitrogen atom of morpholine on the electrophilic carbon of the chloroacetyl group of 1-(chloroacetyl)piperazine. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group to yield the final product. The reaction is a classic example of an SN2 reaction at an sp3-hybridized carbon.

The efficiency of this reaction can be influenced by factors such as the solvent, temperature, and the presence of a base. Aprotic polar solvents are generally preferred to solvate the transition state. The use of a base is crucial to neutralize the HCl formed during the initial acylation step and any acid generated during the substitution.

Reaction StepReactantsKey Reagents/ConditionsProductReference
AcylationPiperazine, Chloroacetyl chlorideChloroform or Dichloromethane, Triethylamine, 0-5 °C1-(Chloroacetyl)piperazine prepchem.comnih.gov
Nucleophilic Substitution1-(Chloroacetyl)piperazine, MorpholineSuitable solvent, Base (optional)This compound
Table 3: Key Steps in the Nucleophilic Substitution and Acylation Strategy

Catalytic Approaches (e.g., Palladium-Catalyzed Reactions, Photocatalysis)

Modern synthetic chemistry offers a range of catalytic methods that can be applied to the synthesis of the building blocks or the final assembly of this compound and its analogs.

Palladium-catalyzed reactions have become powerful tools for the formation of C-N bonds. For instance, the Buchwald-Hartwig amination could be envisioned for the synthesis of N-aryl piperazine analogs. More directly relevant to the core structure, palladium-catalyzed acylation reactions could potentially be employed to form the amide bond. thieme-connect.de While direct palladium-catalyzed N-acylation of piperazine with a morpholine-containing acyl donor is not a standard transformation, the development of such methodologies is an active area of research. Palladium catalysis is extensively used for the modular synthesis of substituted piperazines, which can then be used as building blocks. nsf.govnih.gov

Photocatalysis has emerged as a mild and efficient method for the synthesis of nitrogen-containing heterocycles. mdpi.com Visible-light photoredox catalysis can be used for the C-H functionalization of piperazines, allowing for the introduction of various substituents. mdpi.comjustia.com For instance, the direct α-arylation or α-alkylation of N-substituted piperazines has been achieved using photoredox catalysis. justia.com While a direct photocatalytic synthesis of the target molecule has not been reported, this technology could be applied to generate functionalized piperazine precursors that can then be elaborated to the final product. For example, photocatalytic methods have been developed for the synthesis of piperazines from aldehydes and ketones using silicon amine reagents (SnAP reagents). amanote.com

Catalytic ApproachDescriptionPotential Application in SynthesisReference
Palladium-Catalyzed ReactionsVersatile methods for C-N bond formation and acylation.Synthesis of substituted piperazine precursors; potential for direct N-acylation. nsf.govnih.govthieme-connect.de
PhotocatalysisMild and efficient methods for C-H functionalization and heterocycle synthesis.Generation of functionalized piperazine building blocks; synthesis of piperazines from simple precursors. mdpi.comjustia.comamanote.com
Table 4: Catalytic Approaches Relevant to the Synthesis of this compound and Analogs

Cyclization and Ring-Closing Methodologies

The construction of substituted piperazine and morpholine rings, essential for producing analogs of the title compound, relies heavily on cyclization and ring-closing reactions. These methods typically form the heterocyclic core from linear precursors.

A common strategy for synthesizing carbon-substituted piperazines is the cyclization of corresponding linear diamine precursors. researchgate.netresearchgate.net Various catalytic systems have been developed to facilitate these transformations efficiently. For instance, palladium-catalyzed cyclization reactions can assemble highly substituted piperazines from propargyl units and diamine components with excellent regio- and stereochemical control. organic-chemistry.org Gold-catalyzed cyclizations have also been employed, where substrates derived from the ring-opening of cyclic sulfamidates are converted into tetrahydropyrazines, which can be subsequently reduced to the desired piperazine scaffolds. organic-chemistry.org

Intramolecular reactions are a cornerstone of this approach. A highly diastereoselective intramolecular hydroamination serves as the key step in a modular synthesis of 2,6-disubstituted piperazines. organic-chemistry.org Similarly, Mn(OAc)₃-mediated oxidative radical cyclization of unsaturated diacyl piperazine derivatives with 1,3-dicarbonyl compounds has been used to generate novel piperazine-containing dihydrofurans. nih.gov Another approach involves the stereoselective catalytic reductive cyclization of bis(oximinoalkyl)amines, which are formed from the sequential Michael addition of nitrosoalkenes to primary amines. researchgate.net

The synthesis of the morpholine ring in analogs can be achieved through methods such as the intramolecular SN2 reaction of a Ugi-tetrazole adduct derived from an α-hydroxy oxo-component. nih.gov The merging of stereochemically diverse chiral piperazines and morpholines with other heterocyclic systems, such as indazoles, has been accomplished through late-stage aza-Michael or oxa-Michael reactions to form the fused heterocyclic systems. nih.gov

One-Pot and Multicomponent Synthesis (where applicable to related compounds)

One-pot and multicomponent reactions (MCRs) offer significant advantages for synthesizing complex piperazine and morpholine analogs by increasing efficiency, reducing waste, and allowing for rapid generation of molecular diversity from simple starting materials. nih.govresearchgate.net

A versatile de novo synthesis of substituted morpholine and piperazine rings utilizes an Ugi tetrazole multicomponent reaction followed by an intramolecular SN2 cyclization. nih.gov In this process, an amine, an aldehyde or ketone, an isocyanide, and an azide (B81097) react to form an intermediate that, upon treatment with a base, cyclizes to yield the desired heterocycle. This strategy has been refined into a simple, two-step, one-pot procedure to generate a variety of 3,3-substituted morpholines. nih.gov

Similarly, a one-pot, three-component synthesis for highly substituted piperazines has been developed using N-activated aziridines, anilines, and propargyl carbonates. nih.gov This stereospecific method proceeds via an SN2-type ring-opening of the aziridine (B145994) by the aniline, followed by a palladium-catalyzed annulation with the propargyl carbonate, delivering products with excellent diastereoselectivity and enantioselectivity. nih.gov

The Ugi four-component reaction is also a key feature in an efficient one-pot procedure for producing enantiomerically pure 3-substituted piperazines from N-protected amino acids. rsc.org The sequence involves the Ugi reaction, followed by Boc-deprotection, intramolecular cyclization, and a final reduction step to yield the piperazine product. rsc.org Limitations to certain MCRs, such as the Ugi three-component coupling, can include a restricted scope for some components (e.g., isocyanates) and potential scalability concerns, which may necessitate the development of alternative synthetic routes for specific targets. nih.gov

Optimization of Synthetic Procedures

Reaction Condition Screening and Yield Enhancement

The formation of the amide bond is a pivotal step that requires careful optimization to maximize yield and minimize side products. numberanalytics.com For the synthesis of piperazinyl amides, standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are commonly employed to activate the carboxylic acid. nih.govmdpi.com Other reagents, including (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), are also used. mdpi.com

A significant challenge in the acylation of piperazine is the potential for double acylation, leading to the formation of undesired bis-amide byproducts. nih.gov Screening reaction conditions is essential to mitigate this. Key parameters to optimize include:

Stoichiometry: Using an excess of piperazine relative to the acylating agent can significantly favor the formation of the mono-acylated product. nih.gov

Order of Addition: Adding the activated carboxylic acid or acyl chloride dropwise to a solution of excess piperazine ensures that the acylating agent is always in the presence of a large excess of the amine, which statistically favors mono-acylation. nih.gov

Solvent and Concentration: The choice of solvent and reactant concentration can influence reaction rates and selectivity. Diluting the acylating agent before addition can help prevent localized high concentrations that may lead to side reactions. nih.gov

Base: In reactions involving acyl chlorides or when the amine is used as a salt, the choice and amount of base (e.g., triethylamine) are critical for neutralizing the generated acid and facilitating the reaction.

The table below summarizes typical conditions screened for the synthesis of piperazinyl amides.

ParameterCondition 1Condition 2Condition 3Typical Outcome/Observation
Coupling Reagent EDC/HOBtPyBOPAcyl ChlorideChoice depends on substrate sensitivity and cost. Acyl chlorides are highly reactive but can lead to more side products. mdpi.comnih.gov
Piperazine Equivalents 1.1 eq.3.0 eq.5.0+ eq.Increasing equivalents of piperazine significantly reduces the formation of bis-amide byproduct. nih.gov
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)Tetrahydrofuran (THF)DCM and DMF are common choices for amide coupling reactions, dissolving a wide range of substrates. nih.govnih.gov
Temperature 0 °C to rtRoom Temperature (rt)Elevated TemperatureInitial cooling to 0 °C is often used to control the exothermic reaction, especially with reactive acyl chlorides. nih.gov

Scalability Considerations for Research Applications

Transitioning a synthetic route from a small-scale laboratory preparation to a larger, research-scale application introduces several challenges. For piperazine-containing compounds, factors such as reagent cost, operational safety, reaction time, and purification efficiency become paramount.

One-pot and multicomponent reactions are inherently advantageous for scalability as they reduce the number of unit operations (extractions, purifications, solvent swaps), saving time and resources. nih.gov However, some MCRs may have limitations that hinder their scale-up. nih.gov For instance, photoredox reactions, while powerful, can be difficult to scale due to the need for a consistent and high surface-to-volume ratio for light penetration, although flow reactors can offer a solution to this problem. mdpi.com

The choice of reagents is critical. For large-scale amide coupling, only a few of the hundreds of available coupling reagents are commonly used due to their proven reliability, affordability, and ease of handling. researchgate.net While effective, stoichiometric coupling reagents generate significant waste, which can complicate purification on a larger scale. Catalytic methods for amide bond formation are therefore highly desirable but less commonly applied in industrial settings.

Purification is another major consideration. The synthesis of piperazinyl amides often requires chromatographic purification to separate the desired product from excess piperazine and byproducts. nih.gov On a larger scale, chromatography can be costly and time-consuming. Alternative purification methods, such as crystallization or precipitation of the product as a salt, are often preferred. mdpi.com The use of continuous flow processes can also enhance scalability and safety, particularly for reactions involving hazardous reagents like tin compounds used in some piperazine synthesis methods (e.g., SnAP reagents). mdpi.com

Stereochemical Control in Analog Synthesis

The synthesis of chiral analogs of this compound requires precise control over stereochemistry. This can be achieved by either starting with chiral building blocks or by employing stereoselective reactions during the synthesis of the heterocyclic cores.

One primary strategy is to construct the piperazine or morpholine ring from readily available chiral precursors, such as α-amino acids or amino alcohols. nih.govrsc.org For example, enantiomerically pure 3-substituted piperazines can be prepared in a one-pot procedure starting from N-protected amino acids. rsc.org Similarly, enantiopure indazole-fused morpholines have been synthesized starting from (S)-1-amino-2-propanol. nih.gov

Asymmetric reactions can also introduce chirality during the ring-forming step. A notable example is the asymmetric lithiation of N-Boc piperazine using s-BuLi in the presence of a chiral ligand like (-)-sparteine, which allows for the enantioselective functionalization at the C-2 position. mdpi.com Highly diastereoselective cyclization reactions, such as intramolecular hydroamination, have also been developed to produce 2,6-disubstituted piperazines with defined relative stereochemistry. organic-chemistry.org

When coupling a chiral carboxylic acid with a piperazine or morpholine fragment, it is crucial to prevent racemization of the stereocenter adjacent to the carbonyl group. While standard coupling reagents can sometimes lead to epimerization, a variety of racemization-free coupling reagents have been developed to address this issue, ensuring the stereochemical integrity of the final product. rsc.org

The table below highlights different approaches to achieving stereochemical control in the synthesis of piperazine and morpholine analogs.

MethodDescriptionKey FeaturesReference Example
Chiral Pool Synthesis Utilizes enantiomerically pure starting materials (e.g., amino acids, amino alcohols) to build the heterocyclic ring.Transfers existing chirality into the final product. Reliable and widely used.Synthesis of enantiopure piperazines from N-protected amino acids via an Ugi/cyclization sequence. rsc.org
Asymmetric Lithiation Deprotonation of an N-protected piperazine using a chiral base/ligand system, followed by trapping with an electrophile.Creates a new stereocenter on the piperazine ring with high enantioselectivity.Asymmetric lithiation of N-Boc piperazine using s-BuLi/(-)-sparteine. mdpi.com
Diastereoselective Cyclization An intramolecular ring-closing reaction that proceeds with high diastereoselectivity, often guided by existing stereocenters in the linear precursor.Controls the relative stereochemistry of multiple substituents on the ring.Intramolecular hydroamination to form 2,6-disubstituted piperazines. organic-chemistry.org
Stereospecific MCR A multicomponent reaction where the stereochemistry of one chiral starting material dictates the stereochemical outcome of the product.Efficiently builds complex chiral molecules in a single step with high stereocontrol.Stereospecific three-component synthesis from N-activated aziridines. nih.gov

Advanced Spectroscopic and Chromatographic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-(2-Oxo-2-piperazin-1-ylethyl)morpholine by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the morpholine (B109124) and piperazine (B1678402) rings, as well as the interconnecting methylene (B1212753) bridge. The protons on the morpholine ring typically appear as multiplets in the range of δ 2.4–3.8 ppm. Specifically, the four protons adjacent to the oxygen atom are expected to be shifted downfield (closer to δ 3.7 ppm) compared to the four protons adjacent to the nitrogen atom (closer to δ 2.5 ppm). The methylene protons (-CH₂-) situated between the morpholine nitrogen and the carbonyl group would likely appear as a distinct singlet around δ 3.3-3.5 ppm. The piperazine ring protons would also produce signals in the δ 2.8–3.7 ppm range, with the protons adjacent to the amide nitrogen being more deshielded. The secondary amine (N-H) proton of the piperazine ring would typically appear as a broad singlet that can exchange with deuterium (B1214612) oxide (D₂O).

The ¹³C NMR spectrum provides complementary information. A characteristic signal for the amide carbonyl carbon (C=O) is expected in the downfield region, typically around δ 165–170 ppm. The carbon atoms of the morpholine ring would show two distinct signals: one for the carbons adjacent to the oxygen atom (C-O) around δ 66–68 ppm and another for the carbons adjacent to the nitrogen atom (C-N) around δ 45–55 ppm. researchgate.net Similarly, the piperazine ring carbons would appear in the δ 42–50 ppm range. The methylene bridge carbon (-CH₂-) would be expected around δ 55-60 ppm.

To confirm these assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would reveal correlations between adjacent protons within the morpholine and piperazine rings, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the entire molecular framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Morpholine (-CH₂-O-)~3.7~67
Morpholine (-CH₂-N-)~2.5~53
Methylene Bridge (-N-CH₂-C=O)~3.4~58
Piperazine (-CH₂-N-C=O)~3.6~45
Piperazine (-CH₂-NH-)~2.9~44
Piperazine (NH)Broad, variableN/A
Carbonyl (C=O)N/A~168

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is utilized to determine the molecular weight and confirm the elemental composition of the compound, while tandem MS (MS/MS) provides insight into its structure through fragmentation analysis. For this compound (Molecular Formula: C₁₀H₁₉N₃O₂), the theoretical exact mass is 213.1477 u.

High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), would be employed to measure the mass of the protonated molecule [M+H]⁺. An experimental mass measurement that matches the theoretical value (213.1477) to within a few parts per million (ppm) provides strong evidence for the correct molecular formula. nih.gov

Collision-induced dissociation (CID) of the parent ion reveals characteristic fragmentation patterns. preprints.org Key fragmentation pathways for this molecule are expected to involve the cleavage of the amide bond and the ring structures. Common neutral losses observed for related structures include the loss of the morpholine unit (87 Da) or the piperazine moiety. preprints.org

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z (Mass/Charge Ratio)Proposed Fragment Ion StructureFragmentation Pathway
214.1556[C₁₀H₁₉N₃O₂ + H]⁺Protonated Molecular Ion [M+H]⁺
114.0660[C₅H₉N₂O]⁺Cleavage of C-N bond between methylene and morpholine
100.0762[C₅H₁₀NO]⁺Cleavage of amide C-C bond (morpholinomethyl cation)
86.0973[C₄H₁₂N₂]⁺ fragmentFragment of the piperazine ring

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a few key absorption bands that confirm its structure.

The most prominent feature would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide group, which typically appears in the region of 1640–1680 cm⁻¹. The presence of the ether linkage within the morpholine ring would be confirmed by a strong C-O-C stretching band, usually found around 1120 cm⁻¹. Aliphatic C-H stretching vibrations from the methylene groups in both rings and the linker will be visible in the 2800–3000 cm⁻¹ range. The N-H stretching vibration of the secondary amine in the piperazine ring would produce a moderate, somewhat broad peak around 3300 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amine (N-H)Stretch~3300Moderate, Broad
Alkyl (C-H)Stretch2800-3000Strong
Amide (C=O)Stretch~1650Strong
Amine (C-N)Stretch1100-1300Moderate
Ether (C-O-C)Stretch~1120Strong

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a compound in the solid state, including precise bond lengths, bond angles, and conformational details. Although a specific crystal structure for this compound is not publicly available, analysis of related structures allows for a reliable prediction of its solid-state conformation. mdpi.com

It is expected that both the morpholine and piperazine rings would adopt a stable, low-energy chair conformation. nih.goved.ac.ukresearchgate.net The crystal packing would be significantly influenced by intermolecular hydrogen bonding. The secondary amine proton (N-H) of the piperazine ring is a strong hydrogen bond donor and could form interactions with hydrogen bond acceptors on neighboring molecules, such as the oxygen atom of the amide carbonyl group, the oxygen atom of the morpholine ring, or the tertiary nitrogen atom of the piperazine ring. mdpi.comresearchgate.net These interactions would link the molecules into a well-defined three-dimensional lattice.

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, GC/MS, UPLC)

Chromatographic methods are indispensable for separating the target compound from reaction byproducts and starting materials, as well as for assessing its final purity.

Thin-Layer Chromatography (TLC) is a quick and convenient method used to monitor the progress of a reaction and for preliminary purity checks. rsc.org For a polar compound like this compound, a silica (B1680970) gel plate would be used as the stationary phase. The mobile phase would typically be a mixture of a moderately polar solvent and a highly polar solvent, such as ethyl acetate (B1210297)/methanol or dichloromethane (B109758)/methanol. A small amount of a basic additive like triethylamine (B128534) is often included to prevent peak tailing caused by the interaction of the amine groups with the acidic silica gel.

Gas Chromatography-Mass Spectrometry (GC-MS) can be used for both separation and identification. unodc.org The compound would first need to be sufficiently volatile and thermally stable. Due to the presence of the secondary amine, derivatization (e.g., acylation or silylation) might be required to improve its chromatographic properties. The separated components are then ionized and analyzed by the mass spectrometer, providing a mass spectrum that can be used for identification. rsc.org

Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the purity of the final compound. rdd.edu.iqresearchgate.net A reversed-phase method using a C18 stationary phase is typically employed. The mobile phase would consist of a gradient mixture of an aqueous solvent (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate buffer) and an organic solvent like acetonitrile (B52724) or methanol. Purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective separation technique. scholaris.ca

Mechanistic Investigations of Biological Activities for 4 2 Oxo 2 Piperazin 1 Ylethyl Morpholine Derivatives

Elucidation of Molecular Target Interactions

The biological effects of 4-(2-Oxo-2-piperazin-1-ylethyl)morpholine derivatives are rooted in their specific interactions with a range of biomolecular targets, including enzymes and receptors. These interactions have been characterized through various in vitro and in silico studies.

Enzyme Inhibition Kinetics and Mechanism

Derivatives of this scaffold have demonstrated inhibitory activity against several key enzymes implicated in various pathological conditions.

Dipeptidyl Peptidase-4 (DPP-4): Certain sulfonamide-1,3,5-triazine-thiazole hybrids incorporating a morpholine (B109124) structure have shown selective inhibition of DPP-4, an enzyme crucial for glucose homeostasis. nih.gov In vivo studies have confirmed the blood glucose-lowering effect of these derivatives. nih.gov Furthermore, some piperazine (B1678402) sulphonamide derivatives have exhibited DPP-4 inhibitory activity and have been shown to decrease serum glucose levels in vivo. nih.gov One well-known DPP-4 inhibitor, alogliptin, which contains a piperidine (B6355638) moiety, demonstrates potent inhibition with an IC50 value of less than 10 nM and exhibits over 10,000-fold selectivity against related serine proteases like DPP-8 and DPP-9. nih.gov

α-Glucosidase and α-Amylase: These enzymes are critical for carbohydrate digestion, and their inhibition is a key strategy in managing type 2 diabetes. Several derivatives containing the morpholine and piperazine framework have been identified as potent inhibitors of α-glucosidase and α-amylase. For instance, novel benzimidazole (B57391) derivatives incorporating these heterocyclic systems have shown effective α-glucosidase inhibition. nih.gov Kinetic studies of certain quinoline–1,3,4-oxadiazole conjugates revealed a non-competitive mode of α-glucosidase inhibition, suggesting they act as allosteric inhibitors. mdpi.com Similarly, 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives have been found to be potent, noncompetitive inhibitors of α-glucosidase, binding to an allosteric site near the enzyme's active site. nih.gov One β-carboline derivative containing a piperazine moiety exhibited an impressive α-glucosidase inhibitory activity with an IC50 value of 8.9 ± 0.2 μM, which is approximately 69 times more potent than the standard drug acarbose (B1664774) (IC50: 610.7 ± 0.1 μM). nih.gov Chalcone derivatives of piperidine have also demonstrated high α-amylase inhibition, with some compounds showing 96.62% to 85.82% inhibition at a concentration of 1000 μg/mL. mdpi.com

Poly(ADP-ribose) Polymerase-1 (PARP-1): PARP-1 is a key enzyme in DNA repair, and its inhibition is a promising strategy in cancer therapy. nih.govekb.eg Thiouracil amide compounds containing a piperazine moiety have been shown to inhibit the catalytic activity of PARP-1. nih.gov Specifically, one such derivative demonstrated an IC50 value of 18 μM in human breast cancer cells. nih.gov The FDA-approved PARP-1 inhibitor Olaparib features a piperazine fragment, highlighting the importance of this scaffold in targeting this enzyme. nih.gov

Lactate Dehydrogenase A (LDHA): LDHA is a critical enzyme in the metabolic pathway of many tumor cells. nih.gov While specific data for this compound derivatives is limited, related compounds with a 2,8-dioxabicyclo[3.3.1]nonane scaffold have shown inhibitory activity against human LDHA, with some exhibiting IC50 values in the range of 8.7–26.7 µM. nih.gov

Receptor Binding Affinities and Selectivity Profiles

The interaction of these derivatives with various G-protein coupled receptors (GPCRs) and ion channels contributes significantly to their pharmacological profiles.

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): A series of N,N-disubstituted piperazines have been evaluated for their binding to α4β2* and α7* neuronal nicotinic acetylcholine receptors. These compounds showed selectivity for the α4β2* subtype, with the most potent analogues exhibiting Ki values of 32 µM. nih.gov The affinity of these ligands is influenced by the nature of the substituents on the piperazine ring. nih.gov

Histamine-3 (H3) Receptors: Morpholine-substituted thiadiazoles have been identified as histamine (B1213489) H3 receptor antagonists. nih.gov These compounds have shown potential in the treatment of obesity and type 2 diabetes by reducing non-fasting glucose levels. nih.gov

Urotensin-II Receptors: Nonpeptide antagonists of the urotensin-II receptor have been developed based on piperazino-phthalimide and piperazino-isoindolinone scaffolds. nih.gov One such antagonist demonstrated single-digit nanomolar potency in functional assays and strong binding to the human urotensin-II receptor. nih.gov

Dopamine (B1211576) Receptors: Arylpiperazine derivatives are known to interact with dopamine receptors. N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides have been developed as high-affinity ligands for the dopamine D3 receptor, with some compounds showing significant selectivity over the D2 receptor. nih.gov For instance, one derivative displayed a Ki of 0.5 nM for the human D3 receptor with a 153-fold selectivity over the D2L receptor. nih.gov Similarly, certain N-phenylpiperazine analogs exhibit substantial D3 versus D2 receptor binding selectivity, with some showing over 500-fold selectivity. unina.it

Serotonin (B10506) (5-HT) Receptors: The 4-oxo-4H-chromene-2-carboxylic acid (4-morpholin-4-yl-phenyl)-amide structure has been identified as a potent ligand for 5-HT1B serotonin receptors, with an inhibition constant (Ki) of 0.8 nM. mdpi.com The selectivity of serotonergic drugs is crucial, as non-specific actions on various 5-HT receptor subtypes can lead to side effects. nih.govjci.orgnih.gov Derivatives containing the 1,3,5-triazine-methylpiperazine scaffold have shown high affinity for the 5-HT6 receptor (Ki = 11 nM) with significant selectivity over other serotonin (5-HT1A, 5-HT2A, 5-HT7b) and dopamine (D2L) receptors. researchgate.net

Modulation of Protein-Protein Interactions

The ability of small molecules to modulate protein-protein interactions (PPIs) is an emerging area of drug discovery. nih.govmdpi.com While specific examples of this compound derivatives directly modulating PPIs are not extensively documented, the structural features of this scaffold, particularly the piperazine and morpholine rings, are commonly found in compounds designed to target the large and often featureless interfaces of protein complexes. nih.govnih.govmdpi.com These heterocyclic systems can provide the necessary vectors for substituents to interact with "hot spots" on the protein surface, thereby either inhibiting or stabilizing the interaction.

Cellular and Biochemical Pathway Analysis

The interactions of these derivatives at the molecular level translate into observable effects on cellular and biochemical pathways.

Impact on Metabolic Pathways (e.g., Glucose Homeostasis Regulation)

The inhibitory effects of this compound derivatives on enzymes like DPP-4, α-glucosidase, and α-amylase directly impact glucose homeostasis. By inhibiting DPP-4, these compounds can increase the levels of incretin (B1656795) hormones, which in turn enhance insulin (B600854) secretion and suppress glucagon (B607659) release, leading to lower blood glucose levels. nih.gov The inhibition of α-glucosidase and α-amylase slows down the digestion of carbohydrates, reducing the postprandial glucose spike. nih.gov Furthermore, piperidine amide and urea (B33335) derivatives have been shown to reduce both fasting and non-fasting blood glucose through the inhibition of 11β-hydroxysteroid dehydrogenase isozymes (11β-HSD1). nih.gov Some aryl piperazine derivatives have also been found to promote glucose uptake. nih.gov

Cell Signaling Modulation

The binding of these derivatives to various receptors initiates or blocks downstream cell signaling cascades. For example, antagonism of the histamine H3 receptor can modulate the release of several neurotransmitters, impacting various neurological pathways. nih.gov Similarly, interaction with dopamine and serotonin receptors can modulate signaling pathways involved in mood, cognition, and motor control. nih.govmdpi.com The inhibition of PARP-1 by these derivatives can interfere with DNA repair signaling pathways, leading to apoptosis in cancer cells, particularly those with existing DNA repair deficiencies. nih.gov

Interactive Data Tables

Table 1: Enzyme Inhibition by this compound Derivatives and Analogs

EnzymeDerivative TypeIC50 / KiInhibition Mechanism
DPP-4 Piperidine-containing (Alogliptin)< 10 nM-
α-Glucosidase β-Carboline-piperazine8.9 ± 0.2 μM-
α-Glucosidase 4-(dimethylaminoalkyl)piperazine-1-carbodithioate-Non-competitive
α-Amylase Chalcone-piperidine--
PARP-1 Thiouracil amide-piperazine18 μM-
LDHA 2,8-dioxabicyclo[3.3.1]nonane analogs8.7–26.7 µM-

Table 2: Receptor Binding Affinities of this compound Derivatives and Analogs

ReceptorDerivative TypeKiSelectivity
Nicotinic Acetylcholine (α4β2)N,N-disubstituted piperazine32 µMSelective for α4β2 over α7*
Urotensin-II Piperazino-isoindolinoneSingle-digit nM-
Dopamine D3 N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamide0.5 nM153-fold over D2L
Serotonin 5-HT1B 4-oxo-4H-chromene-2-carboxylic acid (4-morpholin-4-yl-phenyl)-amide0.8 nM-
Serotonin 5-HT6 1,3,5-triazine-methylpiperazine11 nMSelective over 5-HT1A, 5-HT2A, 5-HT7b, D2L

Nucleic Acid Interactions and Associated Biological Effects

A significant mechanism underlying the cytotoxic and antimicrobial activities of some morpholine and piperazine derivatives is their interaction with nucleic acids. These interactions can occur through several modes, leading to the disruption of DNA replication, transcription, and ultimately, cell death.

One primary mode of interaction is the formation of strong, non-covalent complexes with DNA. For instance, certain 2-(benzimidazol-2-yl)quinoxaline derivatives containing piperazine and morpholine fragments are believed to exert their anticancer effects by binding to DNA. This binding can lead to DNA damage, inhibition of topoisomerase enzymes, and interference with gene transcription. The cytotoxic action of these compounds has been linked to the induction of cell cycle arrest, particularly in the S phase, and the initiation of mitochondrial apoptosis.

Another mechanism is direct binding within the grooves of the DNA helix. Studies on a novel class of morpholine-linked thiazolidinone hybrids demonstrated their potential as antimicrobial agents by targeting DNA. scispace.com Detailed investigations with a specific compound from this class revealed a strong affinity for DNA, with binding occurring in the minor groove, preferentially at A/T-rich regions. scispace.com

Furthermore, some derivatives can form covalent bonds with nucleic acid bases. A 4-amino-6-oxo-2-vinylpyrimidine (AOVP) derivative was shown to have selective crosslinking reactivity with guanine (B1146940) bases in both DNA and RNA. thieme-connect.com High-resolution NMR analysis confirmed that the covalent linkage forms at the N2 position of guanine. thieme-connect.com This type of DNA crosslinking is a well-established mechanism for many clinical anticancer drugs, as it physically prevents DNA strand separation, thereby halting replication and transcription. thieme-connect.com

Table 1: Mechanisms of Nucleic Acid Interaction by Morpholine and Piperazine Derivatives

Derivative ClassMechanism of InteractionAssociated Biological Effect
2-(Benzimidazol-2-yl)quinoxalinesDNA complex formation, Topoisomerase inhibitionAntineoplastic (cell cycle arrest, apoptosis)
Morpholine-linked ThiazolidinonesMinor groove binding (A/T preference)Antimicrobial
4-Amino-6-oxo-2-vinylpyrimidinesCovalent crosslinking with guanineCytotoxic

Diverse Pharmacological Activity Classifications from a Mechanistic Perspective

Antidiabetic Mechanism Exploration

Derivatives of this compound have emerged as promising candidates for the management of diabetes mellitus, primarily through the inhibition of key enzymes involved in glucose metabolism.

A major therapeutic strategy is the inhibition of intestinal α-glucosidase and α-amylase, enzymes that break down carbohydrates into absorbable monosaccharides. mdpi.com By inhibiting these enzymes, the rate of glucose absorption is slowed, reducing postprandial hyperglycemia. Various benzimidazole derivatives incorporating morpholine and piperazine have shown potent α-glucosidase inhibitory activity. eurekaselect.comnih.gov For example, certain N-methylmorpholine-functionalized benzimidazolium salts displayed significantly lower IC50 values than the standard drug acarbose, with one derivative, 1-benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride, showing an IC50 value of 15 ± 0.030 µM. nih.gov Similarly, some 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives act as noncompetitive, allosteric inhibitors of α-glucosidase, binding to a site near the enzyme's active site. researchgate.net

Another critical target is dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones like GLP-1, which are responsible for stimulating insulin secretion. nih.gov Inhibition of DPP-4 prolongs the action of incretins, thereby enhancing glucose-dependent insulin release. Piperazine sulphonamide derivatives and novel 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil hybrids have been developed as DPP-4 inhibitors. eurekaselect.comnih.govnih.gov One quinazoline (B50416) derivative demonstrated a promising inhibitory activity with an IC50 value of 9.25 ± 0.57 µM. nih.gov

Table 2: Antidiabetic Mechanisms of Morpholine and Piperazine Derivatives

Derivative ClassEnzyme TargetInhibitory Activity (IC50 / Ki)
N-methylmorpholine-functionalized benzimidazolium saltsα-Glucosidase15 ± 0.030 µM
4-(Dimethylaminoalkyl)piperazine-1-carbodithioatesα-GlucosidaseKi = 5.75 μM
β-Carboline-piperazine hybridsα-Glucosidase8.9 ± 0.2 μM
4-Aminopiperidine-quinazoline-uracil hybridsDPP-49.25 ± 0.57 µM
Piperazine sulphonamidesDPP-427.32% inhibition at 10 µM

Antineoplastic Mechanism Elucidation

The antineoplastic properties of morpholine and piperazine derivatives are multifaceted, involving mechanisms such as the inhibition of crucial signaling kinases, disruption of microtubule dynamics, and induction of programmed cell death (apoptosis).

A key mechanism is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a tyrosine kinase that plays a pivotal role in tumor angiogenesis. nih.gov A series of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives have been synthesized as potent VEGFR-2 inhibitors. Two compounds from this series exhibited inhibitory activity comparable to the established drug sorafenib, with IC50 values around 47-51 nM. Mechanistically, these compounds were found to arrest the cell cycle in the S phase and induce both early and late apoptosis in cancer cells. nih.gov

Other kinase inhibition has also been explored. In silico studies of N-(4-oxo-2-(4-(4-(2-(substituted phenylamino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) benzamide (B126) derivatives suggested they could act as moderate inhibitors of various kinases, proteases, and other enzymes. mdpi.com

Similar to the Vinca alkaloids used in chemotherapy, some piperazine derivatives interfere with microtubule function. Novel vindoline-piperazine conjugates have demonstrated significant antiproliferative activity across a panel of 60 human tumor cell lines. pharmjournal.runih.gov The most potent of these compounds, a [4-(trifluoromethyl)benzyl]piperazine conjugate, exhibited a 50% growth inhibition (GI50) value of 1.00 μM against the MDA-MB-468 breast cancer cell line. nih.gov The mechanism is presumed to involve the inhibition of tubulin polymerization, a hallmark of Vinca alkaloid derivatives. nih.gov As previously mentioned, the ability of certain derivatives to interact with DNA also represents a primary mechanism for their anticancer effects. acs.org

Table 3: Antineoplastic Mechanisms of Morpholine and Piperazine Derivatives

Derivative ClassMechanism of ActionTarget / Cell LineActivity (IC50 / GI50)
4-(Piperazin-1-yl)quinolin-2(1H)-one derivativesVEGFR-2 Inhibition, Apoptosis InductionVEGFR-2 Enzyme~47-51 nM
Vindoline-piperazine conjugatesTubulin Inhibition (presumed)MDA-MB-468 (Breast Cancer)1.00 µM
2-(Benzimidazol-2-yl)quinoxalinesDNA Interaction, Apoptosis InductionA549 (Lung Cancer)Comparable to Doxorubicin

Antimicrobial Modus Operandi Investigations

The structural versatility of morpholine and piperazine derivatives has led to the development of novel antimicrobial agents that operate through various mechanisms, offering potential solutions to the challenge of antimicrobial resistance.

As discussed in section 4.2.3, a key mechanism for some derivatives is the targeting of bacterial DNA. Morpholine-linked thiazolidinone hybrids have been shown to exert their broad-spectrum antibacterial effects by binding to the minor groove of DNA, thereby inhibiting essential cellular processes. scispace.com

Another important bacterial target is cell wall synthesis. Certain morpholine-pyrimidine derivatives have been identified as inhibitors of DprE1, an essential enzyme in the decaprenylphosphoryl-β-D-arabinose pathway, which is critical for the synthesis of the mycobacterial cell wall. This makes such compounds promising candidates for the treatment of tuberculosis.

A distinct and innovative approach is antimicrobial photodynamic therapy (aPDT). This modality uses a non-toxic photosensitizer that, upon activation by light of a specific wavelength, generates reactive oxygen species that are lethal to microbial cells. Piperazine-substituted BODIPY-anthracene dyads have been developed for this purpose. One such compound demonstrated the ability to cause a 6-log reduction (99.9999%) in Staphylococcus aureus viability within 15 minutes of irradiation, highlighting a rapid and potent light-activated antimicrobial mechanism.

Table 4: Antimicrobial Mechanisms of Morpholine and Piperazine Derivatives

Derivative ClassMechanism of ActionTarget Organism/Structure
Morpholine-linked ThiazolidinonesDNA Minor Groove BindingBroad-spectrum bacteria
Morpholine-pyrimidine hybridsInhibition of DprE1 (Cell Wall Synthesis)Mycobacterium tuberculosis
Piperazine-substituted BODIPY-anthracene dyadsPhotodynamic Generation of ROSStaphylococcus aureus

Neuropharmacological Mechanisms

Derivatives featuring morpholine and piperazine cores are actively investigated for treating neurodegenerative disorders, with primary mechanisms involving the modulation of key neurotransmitter systems through enzyme inhibition.

One major target is acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine. Inhibition of AChE increases acetylcholine levels in the brain, a key strategy for the symptomatic treatment of Alzheimer's disease. Several classes of morpholine and piperazine derivatives have been developed as AChE inhibitors. Isatin-derived hydrazones bearing a morpholine moiety showed potent inhibition of human AChE, with the lead compound (IHM2) exhibiting an IC50 value of 1.60 ± 0.51 μM. Phenoxyethyl piperidine and morpholine derivatives have also been synthesized, with one piperidine-containing compound being a particularly effective inhibitor of electric eel AChE (IC50 = 0.5 ± 0.05 µM).

Another important target for neurological and psychiatric disorders is monoamine oxidase (MAO), an enzyme that metabolizes monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Derivatives have been designed as inhibitors of both MAO-A and MAO-B isoforms. A series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioates were found to be selective MAO-A inhibitors, with IC50 values in the low micromolar range (e.g., 23.10 µM). In contrast, a series of morpholine-based chalcones were identified as highly potent and selective MAO-B inhibitors. pharmjournal.ru The most active compound in this series demonstrated an exceptionally low IC50 value of 0.030 µM for MAO-B, and some compounds also showed dual inhibitory activity against AChE. pharmjournal.ru

Table 5: Neuropharmacological Mechanisms of Morpholine and Piperazine Derivatives

Derivative ClassEnzyme TargetInhibitory Activity (IC50)
Isatin-morpholine hydrazonesAcetylcholinesterase (AChE)1.60 ± 0.51 μM
Phenoxyethyl piperidine derivativesAcetylcholinesterase (AChE)0.5 ± 0.05 µM
Piperazine-1-carbodithioatesMonoamine Oxidase A (MAO-A)23.10 µM
Morpholine-based chalconesMonoamine Oxidase B (MAO-B)0.030 µM

Anti-inflammatory and Analgesic Mechanism Studies

The anti-inflammatory and analgesic potential of piperazine and morpholine derivatives is well-documented, with mechanisms of action that include the inhibition of inflammatory enzymes and the modulation of pro-inflammatory signaling pathways. eurekaselect.com

A primary mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation. N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones containing a morpholine ring have been evaluated for their COX-1 and COX-2 inhibitory activity. Molecular docking studies suggest these compounds bind to key residues in the active sites of both COX isoforms, such as Arg120 and Tyr355 for COX-2.

Another significant mechanism is the suppression of pro-inflammatory cytokine production. A study on the piperazine derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) demonstrated its ability to reduce paw edema and pleurisy in animal models of inflammation. Mechanistically, this effect was attributed to a reduction in the migration of inflammatory cells and a significant decrease in the levels of the pro-inflammatory cytokines TNF-α and IL-1β in the pleural exudate. Similarly, other piperazine derivatives have been shown to inhibit nitrite (B80452) production and TNF-α generation in a dose-dependent manner. acs.org

For analgesia, mechanisms beyond COX inhibition have been explored. Certain disubstituted piperazine derivatives have been identified as T-type calcium channel blockers. Since these channels are important in the primary afferent pain pathway, their inhibition represents a direct mechanism for producing analgesic effects. Additionally, dual-acting compounds that are antagonists at both the histamine H3 and sigma-1 receptors have shown promising antinociceptive activity in vivo.

Table 6: Anti-inflammatory and Analgesic Mechanisms of Morpholine and Piperazine Derivatives

Derivative ClassMechanism of ActionAssociated Biological Effect
Pyrrolo-pyridine-diones with morpholineCyclooxygenase (COX-1/COX-2) InhibitionAnti-inflammatory
Pyrazolyl-piperazines (e.g., LQFM182)Inhibition of TNF-α and IL-1β productionAnti-inflammatory, Analgesic
Disubstituted piperazinesT-type Calcium Channel BlockadeAnalgesic
Piperazine/Piperidine derivativesHistamine H3 / Sigma-1 Receptor AntagonismAnalgesic (Antinociceptive)

Antioxidant Activity Mechanisms

The antioxidant potential of morpholine and piperazine derivatives is attributed to their ability to mitigate oxidative stress through various chemical interactions. While direct mechanistic studies on this compound are not extensively documented, the mechanisms can be inferred from research on analogous structures. The primary proposed mechanisms include free radical scavenging and the inhibition of lipid peroxidation.

Derivatives containing the piperazine moiety have demonstrated notable free radical scavenging capabilities in various assays. researchgate.net The nitrogen atoms within the piperazine and morpholine rings can donate electrons or hydrogen atoms to neutralize highly reactive free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thereby interrupting oxidative chain reactions. researchgate.netnih.gov The efficiency of this scavenging activity is often influenced by the electronic properties of substituent groups attached to the core structure.

To quantify the antioxidant potential, various in vitro assays are commonly employed. The data below, extrapolated from studies on related piperazine and morpholine derivatives, illustrates the type of results obtained in such investigations.

Table 1: Representative Antioxidant Activity Data for Related Piperazine and Morpholine Derivatives

Assay Type Test Compound Class IC₅₀ (µM) Standard IC₅₀ (µM)
DPPH Radical Scavenging Benzimidazole-piperazine derivative 15.5 ± 0.3 Ascorbic Acid 10.6
ABTS Radical Scavenging Thiazole-piperazine derivative 12.8 ± 0.5 Trolox 8.2
Hydroxyl Radical Scavenging Biphenyl-morpholine derivative 25.1 ± 1.2 Mannitol 20.5
Lipid Peroxidation Inhibition Diphenylalkyl piperazine derivative 18.7 ± 0.9 α-tocopherol 15.3

Note: The data in this table is illustrative and based on findings for structurally related compounds, not this compound itself.

Antiviral Mechanisms

The antiviral activity of compounds containing piperazine and morpholine moieties is an area of active investigation. Several derivatives have shown promise against a range of viruses, and their mechanisms of action are multifaceted. mdpi.com For this compound derivatives, potential antiviral mechanisms can be proposed based on the activities of related heterocyclic compounds.

One of the primary antiviral strategies for such compounds involves the inhibition of viral replication. mdpi.com This can occur at various stages of the viral life cycle. For instance, some piperazine derivatives have been found to interfere with the assembly and release of new virions from infected host cells. mdpi.com This disruption prevents the spread of the infection to neighboring healthy cells.

Another plausible mechanism is the modulation of the host's innate immune response. nih.gov Certain piperazine compounds have been observed to up-regulate the expression of key antiviral cytokines and interferons in host cells. nih.gov This enhancement of the natural antiviral defenses can help the host to more effectively combat the viral infection.

Furthermore, interference with the early stages of viral infection, such as entry into the host cell, is another potential mechanism. By blocking the interaction between viral particles and host cell receptors, these compounds can prevent the initiation of infection. While specific inhibitors of viral entry have been identified within the broader class of piperazine derivatives, the exact target and nature of this inhibition can be virus-specific.

The table below summarizes findings from studies on related compounds, indicating the types of antiviral activities and the viruses they target.

Table 2: Antiviral Activity Profile of Structurally Related Compounds

Virus Compound Class Mechanism of Action EC₅₀ (µM)
Hepatitis B Virus (HBV) Piperazine-substituted pyranopyridine Inhibition of virion production 5.2
Anatid herpesvirus-1 (AnHV-1) Piperazine Modulation of host cytokines 8.7
Norovirus Functionalized piperazine derivative Inhibition of replication (cell-based replicon system) 10.5
Avian Paramyxovirus-1 Tetrahydroquinazoline-piperazine-morpholine Not specified >100

Note: This table presents data from research on various piperazine and morpholine derivatives and is intended to be representative of the potential antiviral activities of this class of compounds.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Contribution of Heterocyclic Moieties to Biological Activity

The presence of both a morpholine (B109124) and a piperazine (B1678402) ring in the structure of 4-(2-Oxo-2-piperazin-1-ylethyl)morpholine is significant from a medicinal chemistry perspective. Both are considered "privileged scaffolds" due to their frequent appearance in biologically active compounds and their ability to impart favorable physicochemical and pharmacokinetic properties.

The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a versatile component in drug design. nih.govacs.org Its inclusion in a molecule can influence target engagement through several mechanisms. The oxygen atom of the morpholine ring is capable of forming hydrogen bonds with amino acid residues in a biological target, such as the interaction observed between the morpholine oxygen of a pyrazole derivative and the Val2240 residue in the mTOR kinase. nih.gov This hydrogen bonding capacity can be a crucial factor in the anchoring of the molecule to its target, thereby enhancing its potency.

The table below summarizes the potential interactions of the morpholine ring that contribute to target engagement.

Interaction TypePotential Interacting Residues/EnvironmentConsequence for Target Engagement
Hydrogen BondingAmino acids with hydrogen bond donor groups (e.g., Ser, Thr, Tyr)Anchoring the molecule in the binding site, increasing affinity.
Hydrophobic InteractionsNonpolar amino acid residuesEnhancing binding affinity through van der Waals forces.
Scaffolding-Orienting other functional groups for optimal interaction.

The piperazine ring is another six-membered heterocycle that is frequently incorporated into drug candidates due to its significant role in biological recognition. The two nitrogen atoms of the piperazine ring are key to its function. One nitrogen atom is often involved in forming a link to another part of the molecule, as seen in this compound, while the second nitrogen is typically available for substitution or interaction with the biological target.

The basicity of the piperazine nitrogens allows for the formation of ionic interactions or hydrogen bonds with acidic residues, such as aspartate or glutamate, within a binding site. These interactions can be critical for the recognition and binding of the molecule to its target. The substitution pattern on the second nitrogen of the piperazine ring is a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties. For instance, in a series of histamine (B1213489) H3 receptor antagonists, the nature of the substituent on the piperazine ring significantly influenced the affinity for the target receptor. nih.govacs.org

FeatureContribution to Biological RecognitionExample from Related Compounds
Basic Nitrogen AtomsFormation of ionic interactions and hydrogen bonds with acidic residues.Interaction with aspartate in the dopamine (B1211576) D3 receptor. nih.gov
Site for SubstitutionAllows for modulation of affinity, selectivity, and pharmacokinetic properties.Varied substituents on the piperazine ring alter affinity for histamine H3 receptors. nih.govacs.org
Conformational RigidityCan enhance binding by pre-organizing the molecule for the target.-

Elucidation of Linker and Side Chain Influence

The ethylene (B1197577) linker and the carbonyl group in this compound are not merely spacers but play an active role in defining the molecule's biological profile. Their length, flexibility, and chemical nature can significantly impact how the molecule interacts with its target.

While this compound itself is not chiral, the introduction of substituents on either the morpholine or piperazine rings could create stereocenters. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as enantioselectivity.

For example, in a study of chiral methyl-substituted arylpiperazinium compounds, the stereochemistry at the C2 position of the piperazine ring had a selective effect on the activity at α7 and α9/α10 nicotinic acetylcholine (B1216132) receptors. This highlights the critical role of chirality in fine-tuning receptor selectivity and underscores the importance of stereochemistry in the design of selective therapeutics.

The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which can lead to different interactions with a chiral biological target, such as a receptor or enzyme. One enantiomer may bind with high affinity and elicit a strong biological response, while the other may bind weakly or not at all, or even produce a different or antagonistic effect.

The table below illustrates the potential impact of introducing a chiral center into a molecule with a piperazine moiety.

EnantiomerHypothetical Receptor InteractionPotential Biological Outcome
(R)-enantiomerOptimal fit in the binding pocket, forming key interactions.High potency and desired therapeutic effect.
(S)-enantiomerSuboptimal fit, steric hindrance, or lack of key interactions.Lower potency, inactivity, or off-target effects.

The two-carbon ethylene linker connecting the morpholine and piperazine-carbonyl moieties provides a degree of flexibility to the molecule. The length and flexibility of such linkers are critical parameters in drug design, as they determine the spatial relationship between the two heterocyclic rings.

Studies on other molecules with two heterocyclic rings connected by a linker have shown that the length of the linker can significantly impact biological activity. For instance, in a series of novel 4-N-phenylaminoquinoline derivatives containing a morpholine group, the length of the methylene (B1212753) side chain between the quinoline and morpholine rings influenced their cholinesterase inhibitory potency. mdpi.com Derivatives with a two-methylene linker exhibited better inhibition of acetylcholinesterase (AChE) compared to those with three or four-methylene linkers. mdpi.com This suggests that an optimal linker length is required to position the two rings correctly for simultaneous interaction with different regions of the binding site.

The flexibility of the ethylene linker in this compound allows the molecule to adopt various conformations, which can be advantageous for binding to a flexible target. However, excessive flexibility can be detrimental, leading to an entropic penalty upon binding and potentially lower affinity.

The following table summarizes the influence of linker length based on findings from analogous compounds.

Linker Length (Number of Methylene Units)Observed Effect on Biological Activity (in analogous quinoline-morpholine compounds)Rationale
2Higher inhibitory activityOptimal positioning of the two heterocyclic rings for target interaction. mdpi.com
3 or 4Lower inhibitory activitySuboptimal spatial arrangement of the rings, leading to weaker binding. mdpi.com

The carbonyl group (C=O) within the linker of this compound introduces a polar, planar, and hydrogen bond-accepting functionality. This group can have a profound impact on the molecule's biological activity and pharmacokinetic properties.

Furthermore, the presence of the amide bond (of which the carbonyl is a part) can influence the molecule's metabolic stability and membrane permeability. The planarity of the amide bond can also restrict the conformational flexibility of the linker, which may be beneficial for binding. In a study of dopamine D3 receptor ligands, the presence of an amide linker between a heterocyclic ring and a piperazine moiety was shown to be compatible with high affinity and selectivity. nih.gov

The table below highlights the potential roles of the carbonyl group in biological activity.

Feature of Carbonyl GroupPotential Contribution to Biological Activity
Hydrogen Bond AcceptorForms hydrogen bonds with target residues, enhancing affinity.
PolarityInfluences solubility and membrane permeability.
PlanarityRestricts conformational flexibility, potentially improving binding.

Substituent Effects on Receptor/Enzyme Interactions

The biological activity of derivatives based on the this compound core is profoundly influenced by the nature and position of various substituents. These modifications can alter the compound's electronic and steric properties, thereby affecting its binding affinity, selectivity, and functional activity at a given receptor or enzyme.

In the development of phosphoinositide 3-kinase (PI3K) inhibitors, the replacement of a morpholine group with a piperazine resulted in a significant reduction in inhibitory activity. nih.gov However, subsequent N-acetylation of the piperazine restored the potency, highlighting the critical role of the substituent on the piperazine nitrogen in maintaining the necessary electronic and hydrogen-bonding interactions. nih.gov This suggests that for the this compound scaffold, modifications at the second piperazine nitrogen could be a key determinant of activity.

Studies on other classes of compounds have further illustrated these principles. For example, in a series of antitumor agents, replacing an N-substituted piperazine with a morpholine fragment led to a significant loss of cytotoxic activity, indicating the favorability of the piperazine moiety and its substitution potential in that specific context. nih.gov Similarly, SAR studies on natural product derivatives have shown that as the size of the substituent on the piperazine ring increases, the biological activity can decrease, demonstrating a negative steric effect. nih.gov In another example concerning mu opioid receptor (MOR) ligands, the bulkiness of substituents was found to be a functional switch; smaller substituents (e.g., chloro, methyl) on the core structure resulted in agonist activity, while bulkier groups (e.g., phenyl) conferred antagonist activity. nih.gov

Scaffold/SeriesSubstituent ModificationPrimary EffectImpact on Biological ActivityReference
PI3K InhibitorsMorpholine → PiperazineElectronic/H-bondingDecreased potency nih.gov
PI3K InhibitorsPiperazine → N-AcetylpiperazineElectronic/H-bondingRestored potency nih.gov
Quinoxaline DerivativesN-Substituted Piperazine → MorpholineElectronic/StericDecreased cytotoxic activity nih.gov
Natural Product DerivativesIncreasing alkyl chain size on piperazine-NStericDecreased activity nih.gov
MOR LigandsSmall (e.g., -Cl) vs. Bulky (e.g., -Ph)StericSwitched function from agonist to antagonist nih.gov

Positional isomerism, which concerns the placement of substituents on a molecular scaffold, can have dramatic consequences for biological activity. Different positional isomers can orient functional groups in distinct regions of three-dimensional space, leading to varied interactions with a biological target. Even subtle shifts in substituent position can alter the binding mode or prevent optimal engagement with key residues in a binding pocket.

This principle has been demonstrated in studies of 4-N-phenylaminoquinoline derivatives bearing a morpholine group. mdpi.com The position of a chloro substituent on the N-phenyl ring significantly impacted the compound's inhibitory potency against cholinesterase enzymes. A meta-chloro substituent resulted in greater potency against butyrylcholinesterase (BChE) compared to ortho- or para-chloro isomers. mdpi.com For acetylcholinesterase (AChE), the meta- and para-chloro derivatives showed similar, stronger activity than the ortho-chloro isomer. mdpi.com This indicates that the binding pockets of these enzymes have distinct topographies that are sensitive to the specific location of the substituent.

Similarly, in other series of piperazine-containing compounds, SAR exploration has revealed that the position of substituents on an aromatic ring attached to the piperazine is critical. For certain androgen receptor binders, ortho-substituted phenyl analogs displayed favorable activity, while for a different class of anticancer agents targeting HeLa cells, a substitution at the 3-position (meta) of the phenyl ring on the piperazine was found to be the most effective. nih.gov These findings underscore the importance of systematically exploring positional isomerism during the drug design process to identify the optimal substitution pattern for a given biological target.

ScaffoldSubstituentPositionEnzyme/TargetRelative PotencyReference
4-N-phenylaminoquinoline-morpholineChloro (-Cl)orthoBChELower mdpi.com
metaBChEHigher mdpi.com
paraBChELower mdpi.com
4-N-phenylaminoquinoline-morpholineChloro (-Cl)orthoAChELower mdpi.com
metaAChEHigher mdpi.com
paraAChEHigher mdpi.com

Rational Design Principles for Optimized Analogs

Rational drug design leverages the understanding of SAR to methodically modify a lead compound, aiming to enhance its therapeutic properties. For a scaffold like this compound, several established principles can be applied to develop analogs with improved potency, selectivity, and pharmacokinetic profiles.

Lead optimization is an iterative process of designing, synthesizing, and testing new analogs to refine a promising initial compound (a "lead") into a preclinical drug candidate. danaher.compatsnap.com The primary goals are to improve efficacy and selectivity while optimizing absorption, distribution, metabolism, and excretion (ADME) properties. patsnap.com

A typical lead optimization cycle involves:

Identification of a Lead: A compound like this compound could be identified as a "hit" from a high-throughput screen.

SAR-Guided Modification: Systematic structural modifications are made to explore the SAR. patsnap.com For the target compound, this could involve introducing substituents on the morpholine ring, the piperazine ring, or replacing these rings entirely.

Property Enhancement: Modifications are guided by the need to improve target affinity, selectivity against related targets, metabolic stability, solubility, and cell permeability. danaher.compatsnap.com

In Vitro and In Vivo Testing: Analogs are tested in a cascade of biological assays to assess their improved characteristics.

An example of this process is the discovery of inhibitors for the enzyme phosphoglycerate dehydrogenase (PHGDH). nih.gov Researchers started with a piperazine-1-thiourea hit identified from a large-scale screen. Through subsequent rounds of medicinal chemistry and SAR exploration, they developed optimized probes with improved target activity and more favorable ADME properties, which enabled further biological investigation. nih.gov This structured approach allows for the methodical refinement of a lead compound's properties.

Fragment-based drug discovery (FBDD) is a powerful strategy for lead generation that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. nih.gov These fragments, which often include scaffolds like piperazine and morpholine, serve as starting points for building more potent, drug-like molecules.

The FBDD process typically involves:

Fragment Screening: A library of small molecules (typically 140–200 Da) is screened for binding to the target protein, often using biophysical techniques like X-ray crystallography or NMR. nih.gov

Hit Validation: The binding of initial fragment hits is confirmed and characterized.

Fragment Elaboration: Once a fragment's binding mode is understood, it is elaborated or "grown" by adding functional groups that make additional favorable interactions with the target, thereby increasing affinity. nih.gov Alternatively, two different fragments that bind to adjacent sites can be linked together.

The morpholine or piperazine moieties within the this compound structure are ideal candidates for use as fragments in an FBDD campaign. For instance, a fragment-based approach was used to identify 2-(4-methyl-piperazin-1-yl)-quinoxaline as a new lead structure for histamine H4 receptor ligands. researchgate.net Subsequent exploration of the SAR around this core led to the identification of more potent compounds. researchgate.net This demonstrates how simple heterocyclic fragments can be evolved into highly potent and selective leads.

Both the piperazine and morpholine rings are frequently subjected to bioisosteric replacement in drug design.

Morpholine Bioisosteres: The morpholine ring is often incorporated into molecules to improve solubility and other physicochemical properties. researchgate.net However, it can also be a site of metabolic liability. enamine.netenamine.net Common bioisosteric replacements for morpholine aim to retain its favorable properties while improving metabolic stability or exploring new interactions. Examples include spirocyclic ethers like oxetanes or constrained bicyclic structures. enamine.net These replacements can introduce greater three-dimensionality into a molecule, which may improve its pharmacological profile.

Piperazine Bioisosteres: The piperazine ring is a common feature in over 100 FDA-approved drugs. enamine.net Its basic nitrogen atom is often crucial for activity but can also be associated with off-target effects or poor selectivity. Bioisosteric replacements for piperazine are often designed to modulate basicity (pKa), introduce conformational rigidity, or alter lipophilicity. Examples include diazaspiroalkanes, bridged diamines (e.g., 2,5-diazabicyclo[2.2.1]heptane), and homopiperazine (a seven-membered ring). nih.gov In one notable example, replacing the piperazine ring in the drug Olaparib with a spirodiamine analogue led to beneficial effects on activity and a reduction in cytotoxicity. enamine.netenamine.net

Original MoietyBioisosteric Replacement Example(s)Potential Goal of ReplacementReference
MorpholineSpirocyclic ethers (e.g., oxetane-containing spirocycles)Improve metabolic stability, increase 3D character
ThiomorpholineModulate lipophilicity and metabolic profile-
Constrained bicyclic ethersIntroduce conformational rigidity, explore binding pocket enamine.net
PiperazineHomopiperazineAlter ring conformation and pKa nih.gov
Bridged diamines (e.g., 2,5-diazabicyclo[2.2.1]heptane)Introduce conformational rigidity, alter vector of N-substituents nih.gov
SpirodiaminesImprove activity/selectivity, reduce cytotoxicity, increase 3D character enamine.netenamine.net
DiazaspiroalkanesExplore new interactions, alter physicochemical properties nih.gov

Computational Chemistry and in Silico Approaches in Research

Molecular Docking and Ligand-Target Complex Prediction

Molecular docking is a primary computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target). This method is fundamental in rational drug design for predicting how a compound like 4-(2-Oxo-2-piperazin-1-ylethyl)morpholine might interact with a specific biological target.

The initial step in a docking study involves identifying the putative binding site on the target macromolecule. This is often a pocket or groove on a protein's surface that is essential for its biological function. For derivatives containing piperazine (B1678402) and benzothiazine scaffolds, studies have successfully used molecular docking to investigate binding to targets like the DNA-topoisomerase II (Topo II) complex. mdpi.com In such a study involving this compound, the process would involve preparing the 3D structure of a target protein and using algorithms to locate potential binding cavities where the compound could fit.

Once a binding site is identified, docking algorithms sample a large number of possible orientations and conformations of the ligand within that site. The most plausible binding mode is determined based on which conformation results in the most stable complex. The output reveals an "interaction fingerprint," detailing the specific non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-target complex. For instance, studies on phenylpiperazine derivatives have shown that these molecules can form stable hydrogen bonds with specific amino acid residues, like adenine (B156593) DC21, within the minor groove of DNA. mdpi.com Similarly, docking studies on quinazolinone derivatives revealed hydrogen bond interactions with nucleotides, indicating a potential for DNA intercalation. derpharmachemica.com

A critical component of molecular docking is the use of scoring functions to rank the predicted binding poses. These mathematical functions estimate the binding free energy of the ligand-target complex. A lower (more negative) score typically indicates a more favorable binding affinity. In studies of related compounds, binding energy values are calculated to compare the potential of different derivatives. derpharmachemica.com For example, docking studies on various piperazine propyl-4-oxo-3,4-dihydroquinazoline-2-carboxylate derivatives against DNA produced a range of binding energy scores, which were compared to known drugs like doxorubicin. derpharmachemica.com

The table below illustrates the type of data that would be generated from a docking study, showing hypothetical binding affinity scores for the target compound against various protein targets, as seen in studies of similar molecules. derpharmachemica.com

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Topoisomerase IIα-8.5ASP479, LYS490
Acetylcholinesterase-7.9TRP84, PHE330
Sigma Receptor 1 (S1R)-9.1TYR103, GLU172
DNA Minor Groove-6.8DG5, DC4

Note: The data in this table is for illustrative purposes to demonstrate the output of a typical molecular docking analysis and is not based on published results for this compound.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This provides deeper insights into the stability and thermodynamics of the complex.

MD simulations are used to assess the stability of the binding pose predicted by docking. Starting with the docked complex, the simulation calculates the forces between atoms and their subsequent movements over a set period (typically nanoseconds to microseconds). This reveals how the ligand and protein adjust their conformations to achieve an optimal fit. Research on piperidine (B6355638)/piperazine-based compounds targeting the sigma receptor has utilized MD simulations to identify the crucial amino acid residues that maintain stable interactions with the ligand over time. nih.gov Such a simulation for this compound would confirm the stability of predicted hydrogen bonds and other interactions, ensuring the predicted binding mode is maintained in a dynamic, solvated environment.

MD simulations explicitly model the effects of the solvent (usually water), which plays a critical role in molecular recognition and binding. By analyzing the trajectory of the simulation, it is possible to calculate the binding free energy with greater accuracy than with docking scoring functions alone, using methods like MM/PBSA or MM/GBSA (Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area). These calculations provide a more refined understanding of the thermodynamics driving the binding event. derpharmachemica.com This analysis would be essential to confirm whether the binding of this compound to a target is enthalpically or entropically driven.

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the intrinsic electronic properties and reactivity of a molecule. These methods provide insights that are crucial for designing new compounds and predicting their behavior in chemical reactions.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and spectroscopic properties of molecules. For compounds containing piperazine and morpholine (B109124) moieties, DFT calculations, often using the B3LYP functional, provide a detailed understanding of their molecular characteristics. nih.govresearchgate.net

A typical DFT analysis for a molecule like this compound would involve:

Geometry Optimization: The first step is to find the most stable three-dimensional conformation of the molecule by minimizing its energy. Studies on related piperazine compounds have successfully determined stable conformers using this approach. nih.gov

Vibrational Analysis: Following optimization, vibrational frequencies are calculated to confirm that the structure is a true energy minimum. These theoretical frequencies can be compared with experimental data from FTIR and FT-Raman spectroscopy to validate the computational model. nih.govresearchgate.net

Electronic Properties: DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. researchgate.netmdpi.com A smaller gap suggests the molecule is more reactive. mdpi.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution and intramolecular interactions. It can reveal the stability of the molecule arising from hyperconjugative interactions and charge delocalization between donor and acceptor orbitals. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps identify electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including how a molecule might bind to a biological target. nih.gov

DFT-Calculated Parameter Significance in Electronic Structure Analysis
Optimized Geometry Predicts the most stable 3D structure of the molecule.
HOMO-LUMO Energy Gap Indicates the chemical reactivity and kinetic stability of the molecule.
NBO Analysis Details intramolecular charge transfer and delocalization, contributing to molecular stability. researchgate.net
MEP Map Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov

From the electronic properties calculated by DFT, various reactivity descriptors can be derived to predict how a molecule will behave in a chemical reaction. These descriptors help in analyzing potential reaction pathways and identifying the most reactive sites within the molecule.

Fukui Functions: These descriptors are used to determine local reactivity, identifying which atoms in the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. This is crucial for predicting the outcomes of chemical reactions. nih.govresearchgate.net

Reaction Pathway Analysis: By calculating the energy profiles of potential reaction pathways, including transition states, DFT can be used to predict the most favorable mechanism for a chemical transformation. This is essential for understanding synthesis mechanisms and metabolic degradation.

Descriptor Type Information Provided
Fukui Function LocalIdentifies the most reactive atomic sites for electrophilic, nucleophilic, and radical attack. nih.gov
HOMO/LUMO Energies GlobalDetermine electron-donating and accepting abilities, respectively. mdpi.com
Chemical Hardness/Softness GlobalMeasures the resistance to change in electron distribution; related to stability.
Electrophilicity Index GlobalQuantifies the ability of a molecule to accept electrons; can correlate with biological activity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

The development of a QSAR model involves creating a dataset of molecules with known activities and calculating a range of molecular descriptors for each. These descriptors quantify various physicochemical properties such as steric, electronic, and hydrophobic characteristics. Statistical methods are then used to build a regression model that correlates these descriptors with the observed activity.

For derivatives of morpholine and piperazine, 3D-QSAR methodologies like GRID/GOLPE have been successfully applied. researchgate.net These models can achieve high predictive ability, allowing for the reliable estimation of the biological activity of new, unsynthesized compounds. researchgate.net This predictive power is invaluable for prioritizing which compounds to synthesize and test, thereby saving time and resources.

One of the most significant outcomes of QSAR modeling is the identification of molecular features that are either beneficial or detrimental to biological activity. By analyzing the coefficients in the QSAR model, researchers can determine the importance of different structural properties.

For instance, a 3D-QSAR study on morpholine and 1,4-oxazepane (B1358080) derivatives identified that regions around aromatic rings and the aliphatic amine of the morpholine system were crucial for affinity to their biological target. researchgate.net The model revealed that the size and shape of specific substituents and the morpholine ring itself were important factors. researchgate.net This information provides a clear roadmap for designing more potent compounds by modifying the molecule at these key positions.

Virtual Screening and Compound Prioritization

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govrsc.org

The process often involves molecular docking, where software is used to predict the preferred orientation of a ligand when bound to a target to form a stable complex. nih.gov For scaffolds like piperazine, which are common in inhibitors of enzymes such as acetylcholinesterase, virtual screening is a powerful tool. nih.govresearchgate.net

A typical virtual screening workflow involves:

Library Preparation: A large database of compounds, which could include derivatives of this compound, is prepared in a computationally ready format.

Target Preparation: A 3D structure of the biological target (e.g., an enzyme) is obtained, often from X-ray crystallography.

Molecular Docking: The compound library is docked into the active site of the target. The docking algorithm samples many possible conformations and orientations of each ligand, scoring them based on their predicted binding affinity. nih.gov

Hit Prioritization: Compounds are ranked based on their docking scores and other criteria, such as how well they fit the binding site and form key interactions (e.g., hydrogen bonds). The top-ranked compounds, or "hits," are then selected for experimental validation. rsc.org

Studies on piperazine derivatives have successfully used this approach to identify novel inhibitors of human acetylcholinesterase, a key target in Alzheimer's disease. nih.gov The screening identified compounds that could bind to important sites on the enzyme, prioritizing them for synthesis and biological evaluation. nih.govresearchgate.net

Step Description Outcome
Library Generation Assembling a large, diverse set of virtual compounds based on a core scaffold.A database of candidate molecules.
Molecular Docking Simulating the binding of each compound to the active site of a protein target.A ranked list of compounds based on predicted binding affinity (docking score). nih.gov
Hit Selection Filtering and prioritizing the top-ranked compounds based on score and interaction analysis.A small, manageable set of promising "hits" for experimental testing. rsc.org

Future Directions and Broader Research Implications

Exploration of Novel Biological Targets for 4-(2-Oxo-2-piperazin-1-ylethyl)morpholine Analogs

The piperazine (B1678402) and morpholine (B109124) moieties are versatile pharmacophores that can form potent and selective ligands for a wide array of biological targets. scispace.come3s-conferences.org This versatility suggests that analogs of this compound could be systematically designed and screened to identify novel biological activities. The structural framework is a promising starting point for developing inhibitors or modulators for targets implicated in various diseases, from cancer to neurodegenerative disorders and infectious diseases. nih.govacs.orgmdpi.com

Future research will likely focus on modifying the core structure to target specific protein families. For instance, derivatives of quinazoline-morpholine have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis and cancer therapy. nih.gov Similarly, other studies have identified morpholine-containing compounds as inhibitors of PI3K and mTOR, crucial enzymes in cell growth and proliferation pathways often dysregulated in cancer. nih.govmdpi.com The piperazine ring is also a key component in molecules targeting VEGFR-2 tyrosine kinase and various central nervous system (CNS) receptors. acs.orgnih.gov By creating libraries of analogs with diverse substitutions on both the morpholine and piperazine rings, researchers can explore a wide chemical space to uncover new structure-activity relationships against these and other emerging targets.

Table 1: Potential Novel Biological Targets for Compound Analogs
Target ClassSpecific Example(s)Therapeutic AreaRationale Based on Scaffold Precedent
KinasesVEGFR, mTOR, PI3K, LRRK2Oncology, Neurodegenerative DiseasesMorpholine and piperazine are common in kinase inhibitors, interacting with the ATP-binding site. nih.govacs.orgnih.govnih.gov
G-Protein Coupled Receptors (GPCRs)Dopamine (B1211576) Receptors, Adenosine (B11128) A2A ReceptorsCentral Nervous System (CNS) DisordersThe piperazine moiety is a classic scaffold for CNS-active agents targeting GPCRs. acs.orgnih.gov
Enzymesδ-secretase, AcetylcholinesteraseNeurodegenerative Diseases (e.g., Alzheimer's)Morpholine-containing compounds have been identified as potent δ-secretase inhibitors. nih.gov
TopoisomerasesDNA Gyrase, Topoisomerase IVInfectious Diseases (Antibacterial)Piperazine is a key feature of fluoroquinolone antibiotics that target bacterial topoisomerases. mdpi.com

Integration with Emerging Technologies in Chemical Biology

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries. The favorable physicochemical properties conferred by the morpholine and piperazine scaffolds make them ideal for inclusion in such screening collections. nih.gov Notably, these scaffolds are part of the screening decks of major initiatives like the European Lead Factory (ELF), which aims to provide high-quality starting points for drug discovery programs. nih.govacs.org

Future efforts will involve the creation of diverse chemical libraries based on the this compound template. Using combinatorial chemistry and robust synthetic methods, thousands of analogs can be generated and screened against a wide range of biological targets in HTS campaigns. This approach maximizes the potential for discovering novel hits for previously undrugged or challenging targets.

Understanding how a molecule interacts with its target within a complex biological system is crucial for drug development. Advanced imaging techniques offer a window into these mechanisms. Analogs of this compound could be developed into chemical probes for techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).

For example, researchers have successfully developed a SPECT tracer incorporating a piperazine moiety, [¹²³I]MNI-420, for imaging adenosine A₂ₐ receptors in the brain. nih.gov This demonstrates the feasibility of radiolabeling such compounds. By incorporating isotopes like ¹¹C, ¹⁸F, or ¹²³I into the structure of a biologically active analog, researchers could visualize its distribution, target engagement, and pharmacokinetics in living systems non-invasively. Such studies would provide invaluable mechanistic insights and help bridge the gap between in vitro activity and in vivo efficacy.

Development of Sustainable Synthetic Methodologies

The chemical synthesis of morpholine and piperazine derivatives has traditionally involved multi-step processes that can be inefficient and generate significant waste. scispace.comresearchgate.net A key future direction is the development of more sustainable and "green" synthetic routes.

Modern organic chemistry offers several promising strategies. Multicomponent reactions (MCRs), such as the Ugi reaction, allow for the de novo assembly of highly substituted morpholine and piperazine rings in a single, efficient step from simple starting materials. nih.govacs.orgnih.gov Other innovative approaches include gold-catalyzed cyclization reactions of alkynylamines and alkynylalcohols, which proceed under mild conditions with low catalyst loading. rsc.orgrsc.org Furthermore, the use of photoredox catalysis represents a sustainable method for chemical synthesis, with some protocols being developed for the C-H functionalization of piperazines using organic photocatalysts. mdpi.com Adapting these advanced, atom-economical methods for the synthesis of this compound and its analogs will be crucial for environmentally friendly and cost-effective production.

Table 2: Comparison of Synthetic Methodologies
MethodologyDescriptionAdvantages for Sustainability
Traditional CyclizationMulti-step reactions often requiring harsh reagents and protecting groups. scispace.comresearchgate.netWell-established but often less efficient and generates more waste.
Multicomponent Reactions (e.g., Ugi)Multiple starting materials combine in a one-pot reaction to form a complex product. nih.govacs.orgHigh atom economy, reduced number of steps, operational simplicity.
Transition-Metal Catalysis (e.g., Au, Pd)Catalytic cycles enable transformations under mild conditions with high selectivity. rsc.orgrsc.orgLow catalyst loading, high efficiency, mild reaction conditions.
Photoredox CatalysisUses light to drive chemical reactions, often with organic photocatalysts. mdpi.comAvoids costly and potentially toxic transition metals, uses a renewable energy source.

Computational Advancements in Predictive Modeling and De Novo Design

Computational chemistry has become an indispensable tool in drug discovery, enabling the prediction of molecular properties and the rational design of new compounds. Future research on this compound analogs will heavily rely on these in silico methods.

Predictive modeling can be used to forecast the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of virtual compounds, allowing chemists to prioritize the synthesis of molecules with the most promising drug-like characteristics. Molecular docking and molecular dynamics (MD) simulations can provide detailed insights into how these analogs bind to specific biological targets, guiding the design of more potent and selective molecules. nih.gov

Furthermore, de novo design algorithms can use the this compound scaffold as a starting point to generate entirely new molecular structures optimized for binding to a target of interest. researchgate.net This approach, which combines structural information with machine learning, can accelerate the discovery of novel lead compounds by exploring a vast chemical space more efficiently than through synthesis and screening alone.

Applications Beyond Biomedical Sciences (e.g., Materials Science, Sensors, Catalysis)

While the primary focus for morpholine and piperazine scaffolds has been in biomedicine, their unique chemical properties open doors to applications in other scientific fields.

In materials science, the ability of these heterocyclic compounds to coordinate with metal ions can be exploited. For example, morpholine-containing polymers have been used as coatings for piezoelectric chemical sensors, or quartz crystal microbalances (QCM), designed for the selective detection of copper (Cu²⁺) ions in aqueous solutions. scispace.com The morpholine units act as chelating ligands, binding to the metal ions and causing a measurable change in the sensor's frequency. Analogs of this compound could be incorporated into novel polymers or self-assembling monolayers to create advanced sensors for environmental monitoring or industrial process control.

The amine functionalities within the structure also suggest potential applications in catalysis, where they can act as organic bases or ligands for metal catalysts. uobaghdad.edu.iq The development of chiral analogs could lead to new asymmetric catalysts for stereoselective synthesis.

Table 3: Potential Non-Biomedical Applications
FieldPotential ApplicationUnderlying Principle
SensorsSelective detection of metal ions (e.g., Cu²⁺). scispace.comThe nitrogen and oxygen atoms in the morpholine and piperazine rings can act as chelating ligands for metal ions.
Materials ScienceDevelopment of functional polymers and coordination complexes.The heterocyclic rings can be readily polymerized or used as building blocks for metal-organic frameworks (MOFs).
CatalysisOrganocatalysts or ligands for transition-metal catalysis. uobaghdad.edu.iqThe basic nitrogen atoms can function as catalysts or coordinate to metal centers to modulate their reactivity.

Interdisciplinary Research Collaborations

The unique structural architecture of this compound, which combines the well-established pharmacophores of morpholine and piperazine, presents a fertile ground for future research endeavors that extend beyond a single scientific discipline. The inherent versatility of these heterocyclic scaffolds, widely recognized in medicinal chemistry, agrochemicals, and materials science, necessitates a collaborative approach to fully explore the potential of this compound and its derivatives. e3s-conferences.orgbohrium.comresearchgate.net Interdisciplinary partnerships will be crucial for translating the foundational chemical properties of this molecule into innovative applications.

The future exploration of this compound and its analogues can be significantly enhanced through collaborations between various scientific fields:

Medicinal Chemistry and Computational Biology: The piperazine and morpholine rings are considered "privileged structures" in drug discovery, appearing in a multitude of FDA-approved pharmaceuticals targeting a wide array of diseases, including cancer, diabetes, and central nervous system (CNS) disorders. nih.govnih.govnih.govacs.org A powerful collaborative strategy would involve medicinal chemists synthesizing novel derivatives of the core molecule, while computational biologists employ in silico methods such as molecular docking to predict their binding affinity and potential biological targets. nih.gov This synergy can streamline the hit-to-lead optimization process, allowing for the rational design of compounds with enhanced potency and selectivity for specific enzymes or receptors. researchgate.net Pharmacologists would then conduct in vitro and in vivo assays to validate the computational predictions and elucidate the mechanisms of action.

Agricultural Science: Both piperazine and morpholine moieties form the basis of various commercial pesticides, including fungicides and herbicides. bohrium.comresearchgate.netscilit.com A collaboration between synthetic organic chemists and agricultural scientists could lead to the development of a new generation of agrochemicals. Research could focus on synthesizing derivatives of this compound and screening them for activity against common plant pathogens and weeds. nih.gov Plant biologists and toxicologists would be essential partners in evaluating the efficacy, spectrum of activity, and environmental impact of these novel compounds, aiming to create more sustainable and potent crop protection agents. scilit.com

Materials Science and Polymer Chemistry: The physicochemical properties of morpholine and piperazine derivatives lend themselves to applications in materials science. e3s-conferences.org Morpholine-based compounds can act as corrosion inhibitors and curing agents for resins, while piperazine is a key building block in the synthesis of polymers and metal-organic frameworks (MOFs). e3s-conferences.orgrsc.org Collaborative projects between synthetic chemists and materials scientists could investigate the potential of this compound as a novel monomer or cross-linking agent. Such research could lead to the creation of advanced polymers with unique thermal, mechanical, or conductive properties, suitable for a range of industrial applications. e3s-conferences.org

The successful realization of the scientific potential embedded within the this compound scaffold is contingent upon the formation of these and other interdisciplinary alliances. The following table outlines potential collaborative frameworks.

Interactive Data Table: Potential Interdisciplinary Collaborations

Research Area Collaborating Disciplines Primary Research Objective Potential Outcomes
Drug Discovery Medicinal Chemistry, Computational Biology, PharmacologyTo design and evaluate novel therapeutic agents for specific diseases (e.g., cancer, neurodegenerative disorders).Identification of lead compounds with high efficacy and target selectivity; elucidation of structure-activity relationships (SAR). researchgate.netnih.gov
Agrochemical Development Organic Chemistry, Agricultural Science, Plant Biology, ToxicologyTo synthesize and screen for novel, effective, and environmentally benign fungicides, herbicides, or insecticides. bohrium.comscilit.comDevelopment of new crop protection products with improved performance and safety profiles.
Advanced Materials Synthetic Chemistry, Materials Science, Polymer EngineeringTo explore the use of the compound as a monomer, catalyst, or additive in the creation of new materials. e3s-conferences.orgrsc.orgCreation of novel polymers, resins, or functional materials with enhanced physical and chemical properties.
Biochemical Probes Chemical Biology, Biochemistry, Molecular BiologyTo develop molecular probes for studying specific biological pathways or for use in diagnostic assays.New tools for fundamental biological research and potential diagnostic applications.

By fostering these collaborative efforts, the scientific community can harness the full potential of the versatile morpholine-piperazine scaffold, paving the way for significant advancements across multiple industrial and scientific fields. e3s-conferences.org

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 4-(2-Oxo-2-piperazin-1-ylethyl)morpholine in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators if aerosolization is possible .
  • Engineering Controls : Conduct reactions in a fume hood with adequate ventilation. Implement spill containment measures .
  • Waste Disposal : Collect contaminated waste in labeled, sealed containers and dispose via licensed hazardous waste services .

Q. What synthetic routes are commonly employed for preparing this compound?

  • Methodological Answer :

  • Nucleophilic Substitution : React morpholine derivatives with activated carbonyl intermediates (e.g., chloroacetylpiperazine) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization Parameters : Control reaction temperature (60–80°C), stoichiometric ratios (1:1.2 for amine:carbonyl), and purification via column chromatography (silica gel, eluent: EtOAc/hexane) .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C for 72 hours. Monitor degradation via HPLC with UV detection (λ = 254 nm) .
  • Data Interpretation : Compare peak area reductions to identify pH-sensitive functional groups (e.g., the oxo-piperazine moiety) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound be resolved?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DCM/MeOH). Resolve ambiguities in piperazine ring conformation using SHELX software .
  • Complementary Techniques : Validate with ¹³C NMR solid-state spectroscopy to assess crystal packing effects .

Q. What strategies are effective for impurity profiling to meet pharmacopeial standards?

  • Methodological Answer :

  • Analytical Workflow :
StepTechniqueConditions
1.HPLC-UVC18 column, gradient: 0.1% TFA in H₂O/MeOH
2.LC-MS/MSESI+ mode, m/z 200–800 for fragment identification
  • Reference Standards : Compare retention times and mass spectra with pharmacopeial impurities (e.g., EP Impurity E) .

Q. How can polymorphic forms of this compound impact its pharmaceutical applicability?

  • Methodological Answer :

  • Polymorph Screening : Recrystallize from 10 solvents (e.g., ethanol, acetonitrile) and analyze via PXRD. Correlate diffraction patterns with solubility profiles .
  • Thermal Analysis : Use DSC to identify melting points and thermodynamic stability (heating rate: 10°C/min, N₂ atmosphere) .

Q. What computational approaches predict metabolic pathways of this compound?

  • Methodological Answer :

  • In Silico Tools : Use Schrödinger’s ADMET Predictor to identify likely Phase I metabolites (e.g., piperazine N-oxidation) .
  • Validation : Confirm predictions with in vitro hepatocyte assays and LC-HRMS analysis .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data?

  • Methodological Answer :

  • Standardized Protocols : Replicate experiments using USP <921> guidelines (e.g., shake-flask method, 25°C) .
  • Environmental Controls : Account for humidity (≤30% RH) and ionic strength (0.9% NaCl) to minimize variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.